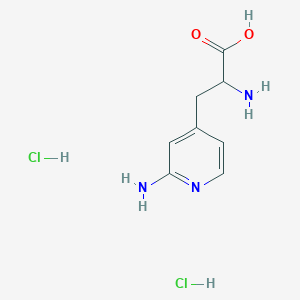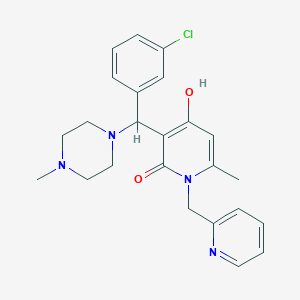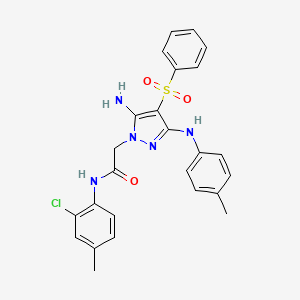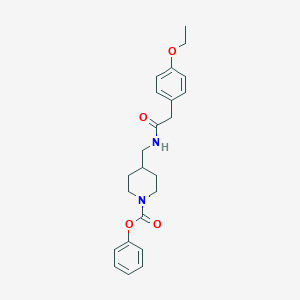
3-(Difluoromethyl)cyclobutane-1-thiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Difluoromethyl)cyclobutane-1-thiol is an organosulfur compound characterized by the presence of a cyclobutane ring substituted with a difluoromethyl group and a thiol group.
Mechanism of Action
Target of Action
Difluoromethyl groups have been known to interact with various biological targets, enhancing the potency and selectivity of pharmaceutical compounds .
Mode of Action
The difluoromethyl group can be transferred to C (sp2) sites both in stoichiometric and catalytic mode . Difluoromethylation of C (sp2)–H bond has also been accomplished through Minisci-type radical chemistry .
Biochemical Pathways
The introduction of difluoromethyl groups into cyclobutane frameworks is a burgeoning area of interest due to their potential in drug design and synthesis .
Result of Action
The introduction of difluoromethyl groups into cyclobutane frameworks has shown potential in drug design and synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the photochemical selective difluoroalkylation of bicyclobutanes, which leverages green solvent-controlled reactions . This method is advantageous due to its sustainability and high atom economy.
Industrial Production Methods
Industrial production methods for 3-(Difluoromethyl)cyclobutane-1-thiol are less documented, but they likely involve scalable versions of the laboratory synthetic routes. The use of metal-mediated difluoromethylation reactions and novel non-ozone depleting difluorocarbene reagents are potential approaches for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
3-(Difluoromethyl)cyclobutane-1-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to modify the difluoromethyl group or the cyclobutane ring.
Substitution: The thiol group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like alkyl halides and amines are often employed.
Major Products Formed
Oxidation: Disulfides and sulfonic acids.
Reduction: Modified cyclobutane derivatives.
Substitution: Various substituted cyclobutane derivatives.
Scientific Research Applications
3-(Difluoromethyl)cyclobutane-1-thiol has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Industry: Utilized in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
- 3-(Trifluoromethyl)cyclobutane-1-thiol
- 3-(Chloromethyl)cyclobutane-1-thiol
- 3-(Bromomethyl)cyclobutane-1-thiol
Uniqueness
3-(Difluoromethyl)cyclobutane-1-thiol is unique due to the presence of the difluoromethyl group, which imparts distinct chemical and physical properties. Compared to its analogs, the difluoromethyl group provides a balance between lipophilicity and metabolic stability, making it particularly useful in pharmaceutical applications .
Properties
IUPAC Name |
3-(difluoromethyl)cyclobutane-1-thiol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8F2S/c6-5(7)3-1-4(8)2-3/h3-5,8H,1-2H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFLLZIOSOPBMPH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1S)C(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8F2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
138.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-{[(4-fluorophenyl)methyl]sulfanyl}-1-(4-methyl-3-nitrobenzoyl)-4,5-dihydro-1H-imidazole](/img/structure/B2780574.png)


![8-[[4-[2-Furanyl(oxo)methyl]-1-piperazinyl]methyl]-1,3-dimethyl-7-propylpurine-2,6-dione](/img/structure/B2780579.png)
![2-(3-(4-(2-fluorophenyl)piperazin-1-yl)-3-oxopropyl)benzo[d]isothiazol-3(2H)-one 1,1-dioxide](/img/structure/B2780580.png)
![1-[2-(5-Methylthiophen-2-yl)pyrrolidin-1-yl]prop-2-en-1-one](/img/structure/B2780581.png)
![Benzyl (5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)carbamate](/img/structure/B2780582.png)



![N-[2-(1H-1,2,4-triazol-1-yl)ethyl]-1-[6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl]piperidine-4-carboxamide](/img/structure/B2780587.png)



